molecular formula C8H9BrN2O B15310374 3-Amino-5-bromo-6-cyclopropoxypyridine

3-Amino-5-bromo-6-cyclopropoxypyridine

Cat. No.: B15310374
M. Wt: 229.07 g/mol
InChI Key: YIGNSAYLKBPFLK-UHFFFAOYSA-N
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Description

5-Bromo-6-cyclopropoxypyridin-3-amine is a pyridine derivative with a bromine atom at the 5th position, a cyclopropoxy group at the 6th position, and an amine group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-6-cyclopropoxypyridin-3-amine can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst and involves the coupling of a boronic acid derivative with a halogenated pyridine . The reaction conditions often include the use of a base such as potassium phosphate and a solvent mixture of 1,4-dioxane and water, with the reaction being carried out at elevated temperatures (around 90°C) for an extended period (e.g., 18 hours) .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the Suzuki-Miyaura cross-coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-cyclopropoxypyridin-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The amine group can be oxidized to form nitro or nitroso derivatives.

    Reduction Reactions: The compound can be reduced to form different amine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Reaction conditions typically involve the use of a base and an appropriate solvent.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridine derivatives.

    Oxidation Reactions: Products include nitro or nitroso pyridine derivatives.

    Reduction Reactions: Products include different amine derivatives.

Scientific Research Applications

5-Bromo-6-cyclopropoxypyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-6-cyclopropoxypyridin-3-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-methylpyridin-3-amine: Similar structure but with a methyl group instead of a cyclopropoxy group.

    6-Cyclopropoxypyridin-3-amine: Similar structure but without the bromine atom.

Uniqueness

5-Bromo-6-cyclopropoxypyridin-3-amine is unique due to the presence of both the bromine atom and the cyclopropoxy group, which can impart distinct chemical and biological properties compared to other pyridine derivatives .

Properties

Molecular Formula

C8H9BrN2O

Molecular Weight

229.07 g/mol

IUPAC Name

5-bromo-6-cyclopropyloxypyridin-3-amine

InChI

InChI=1S/C8H9BrN2O/c9-7-3-5(10)4-11-8(7)12-6-1-2-6/h3-4,6H,1-2,10H2

InChI Key

YIGNSAYLKBPFLK-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=C(C=N2)N)Br

Origin of Product

United States

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